6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-chloro-1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZGPYPUGZLRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=S)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366593 | |
| Record name | 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19918-37-7 | |
| Record name | 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Spectroscopic Guide to 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione: Structure Elucidation and Data Interpretation
This technical guide provides an in-depth exploration of the spectroscopic analysis of 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione , a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine core is a recognized privileged structure, appearing in numerous biologically active agents.[1][2][3] The addition of a thione group and a chloro substituent modulates the electronic and steric properties of the molecule, making a thorough structural characterization essential for understanding its reactivity, potential biological targets, and structure-activity relationships (SAR).[1][3]
This document moves beyond a simple recitation of data, offering a rationale for the experimental design and a detailed interpretation of the spectral data, grounded in fundamental principles and comparative analysis with structurally related compounds.
Foundational Principles of Spectroscopic Analysis
The structural elucidation of a novel or modified chemical entity relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. For this compound, the primary techniques employed are ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: ¹H and ¹³C NMR
Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this analysis. The target compound contains N-H protons which are exchangeable. DMSO-d₆ is a polar, aprotic solvent that will slow down the rate of proton exchange with residual water, allowing for the observation of the N-H signals. Furthermore, many heterocyclic compounds exhibit good solubility in DMSO.[4]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Reference the spectrum to the residual DMSO signal at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent signal at δ 39.52 ppm.
-
If necessary, acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of the target molecule).
-
Sources
- 1. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Selection of Starting Materials for 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione Synthesis
[1]
Executive Summary
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors, GPCR antagonists, and antimicrobial agents. The specific derivative 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione (CAS: 19918-37-7) presents a unique synthetic challenge: preserving the halogen at the C-6 position while constructing the fused imidazole-thione ring system.[1]
This guide details the retrosynthetic logic, critical raw material specifications, and a self-validating protocol for synthesizing this target with high regiochemical fidelity. We prioritize a route that avoids late-stage chlorination (which suffers from poor selectivity) in favor of a "chlorine-first" strategy.[1]
Retrosynthetic Analysis & Logic
To ensure the integrity of the C-6 chlorine atom, the synthesis is best approached via the cyclization of a pre-functionalized diamine.[1]
The Disconnection Approach
The thione moiety suggests a disconnection at the C-2 position of the imidazole ring, tracing back to a 2,3-diamino-5-chloropyridine intermediate. This diamine is best accessed via the reduction of 2-amino-3-nitro-5-chloropyridine , which is the regioselective nitration product of the commercially available 2-amino-5-chloropyridine .[1]
Figure 1: Retrosynthetic Pathway
Caption: Retrosynthetic tree illustrating the "Chlorine-First" strategy to avoid regioselectivity issues.
Critical Starting Materials & Specifications
The success of this synthesis hinges on the purity of the primary starting material and the choice of the sulfur source.
Primary Scaffold: 2-Amino-5-chloropyridine[1][2]
-
CAS: 1072-98-6[1]
-
Role: Provides the pyridine core with the halogen already installed at the correct position.[1]
-
Critical Specification:
Sulfur Source (Cyclizing Agent)
Two options exist for the ring closure.[1] The choice depends on safety constraints and scale.
| Reagent | CAS | Pros | Cons | Recommendation |
| Carbon Disulfide ( | 75-15-0 | High atom economy; classic literature precedent.[1] | Neurotoxic; highly flammable (flash point -30°C); requires strict engineering controls.[1] | Use for small scale (<10g) |
| Potassium Ethyl Xanthate | 140-89-6 | Solid reagent (easier handling); less volatile; "Greener" profile.[1] | Requires higher reflux temperatures; byproduct (ethanol/COS) management.[1] | Use for scale-up (>10g) |
Technical Protocol & Mechanistic Insight
Step 1: Regioselective Nitration
Objective: Synthesize 2-amino-3-nitro-5-chloropyridine.[1]
-
Mechanism: Electrophilic aromatic substitution.[1][3] The amino group at C-2 is a strong ortho/para director.[1] Since the para position (C-5) is blocked by Chlorine, and the ring nitrogen deactivates the other positions, nitration occurs exclusively at C-3 (ortho to the amine).
Protocol:
-
Dissolve 2-amino-5-chloropyridine (1.0 eq) in concentrated
(10 vol) at 0–5°C. -
Add fuming
(1.1 eq) dropwise, maintaining internal temperature <10°C. Note: Exotherm control is vital to prevent oxidative ring opening. -
Allow to warm to 20°C and stir for 2 hours.
-
Pour onto crushed ice. The product precipitates as a yellow solid.[1][3][4]
-
Validation:
NMR should show loss of the C-3 proton and a downfield shift of the remaining aromatic protons.[1]
Step 2: Chemoselective Reduction
Objective: Synthesize 2,3-diamino-5-chloropyridine.
-
Challenge: Reducing the nitro group without removing the chlorine atom (hydrodehalogenation).
-
Solution: Avoid catalytic hydrogenation (
) as it frequently causes dechlorination.[1] Use Iron/Acetic Acid or Tin(II) Chloride .[1]
Protocol (Fe/AcOH Method):
-
Suspend 2-amino-3-nitro-5-chloropyridine (1.0 eq) in Ethanol/Water (3:1).
-
Add Iron powder (325 mesh, 4.0 eq) and catalytic Acetic Acid (0.5 eq).
-
Reflux for 2–4 hours. The yellow nitro compound converts to a colorless/dark amine species.[1][3]
-
Validation: Product is unstable to oxidation (turns dark in air). Use immediately in Step 3 or store as a dihydrochloride salt.[1]
Step 3: Thione Cyclization
Objective: Ring closure to this compound.[1]
-
Reagent: Potassium Ethyl Xanthate (Safer alternative to
).[1]
Protocol:
-
Dissolve the fresh 2,3-diamino-5-chloropyridine (1.0 eq) in Ethanol (10 vol).
-
Add Potassium Ethyl Xanthate (1.5 eq).
-
Reflux for 6–12 hours under Nitrogen.
-
Cool to room temperature. Acidify with dilute acetic acid to pH 5–6.
-
The thione precipitates.[1][3] Filter and wash with water.[1][3][5]
Figure 2: Reaction Workflow
Caption: Step-by-step synthetic workflow emphasizing chemoselective reduction conditions.
Quality Control & Characterization
To validate the synthesis, the final product must meet the following criteria. The thione exists in tautomeric equilibrium with the thiol (mercapto) form.[1]
| Parameter | Expected Value/Observation | Notes |
| Appearance | Off-white to pale yellow powder | Darkening indicates oxidation of impurities.[1] |
| Melting Point | > 280°C (dec.)[1] | High MP is characteristic of fused thione systems.[1] |
| MS (ESI-) | [M-H]⁻ = 184/186 (3:1 ratio) | Distinctive Chlorine isotope pattern is mandatory.[1] |
| Broad singlets indicate exchangeable protons (tautomers).[1] |
Safety & Handling
-
Nitration: The nitration of aminopyridines can be exothermic.[1] Ensure cooling capacity is available. Do not mix fuming nitric acid with organic solvents (acetone/ethanol) directly.[1]
-
Iron Waste: The iron sludge from Step 2 is pyrophoric when dry.[1][3] Keep wet and dispose of as hazardous heavy metal waste.[1]
-
Thione/Mercaptan Odor: The final product and intermediates may have a sulfurous stench.[1] Work in a well-ventilated fume hood.
References
-
Preparation of 2-Amino-5-chloropyridine
-
General Synthesis of 2,3-Diaminopyridines
-
Cyclization with Carbon Disulfide/Xanthates
-
Target Molecule Data (CAS 19918-37-7)
Sources
- 1. New substituted by-products of 1,3-dihydro imidazo(4,5-b)pyridin-2-one,process,application,compositions and intermediate compounds obtained - Patent WO-7900206-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Carbon disulfide promoted reactions of 2-chloro-4,5-dihydro-imidazole with some N-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potassium ethylxanthate | C3H5KOS2 | CID 2735045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. guidechem.com [guidechem.com]
- 12. Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Development of Novel Imidazo[4,5-b]pyridine-Based Compounds
Executive Summary: The "Privileged" Purine Bioisostere
The imidazo[4,5-b]pyridine scaffold represents a cornerstone in modern medicinal chemistry, classified as a "privileged structure" due to its inherent ability to bind to multiple distinct biological targets with high affinity. Structurally, it is a 1-deazapurine—a bioisostere of the natural purine bases (adenine and guanine). This homology allows imidazo[4,5-b]pyridines to effectively mimic ATP, making them exceptional candidates for kinase inhibition (e.g., Aurora, BTK, CDK9) and nucleotide-binding protein modulation.
This guide details the strategic design, chemical synthesis, and biological validation of these compounds. Unlike generic heterocycles, the imidazo[4,5-b]pyridine core offers a tunable electronic profile where the pyridine nitrogen (N4) serves as a critical hydrogen bond acceptor, often interacting with the "hinge region" of kinase domains.
Strategic Rationale & SAR Logic
Successful drug design with this scaffold relies on exploiting its specific vectors for substitution.
The Pharmacophore Map
-
N1/N3 Positions (The "Tail"): Alkylation here controls solubility and lipophilicity. Substituents at N3 are generally more stable and common in bioactive molecules.
-
C2 Position (The "Warhead" or "Anchor"): This is the primary vector for diversity. Aryl or heteroaryl groups introduced here often dictate specificity. For kinase inhibitors, this group frequently extends into the hydrophobic pocket behind the ATP binding site.
-
C5/C6/C7 Positions (The "Solvent Front"): Substituents on the pyridine ring (particularly C6 and C7) are used to fine-tune electronic properties or reach solvent-exposed regions of the protein target. Halogens (Cl, Br) at C6 are valuable handles for late-stage cross-coupling.
Mechanism of Action: Kinase Interaction
In the context of kinase inhibition, the imidazo[4,5-b]pyridine core typically functions as an ATP-competitive inhibitor .
-
Hinge Binding: The N4 (pyridine nitrogen) and the NH (or N3) of the imidazole ring form a bidentate H-bond donor/acceptor motif with the kinase hinge region residues.
-
Gatekeeper Interaction: Bulky substituents at C2 or C6 can be designed to clash with or accommodate the "gatekeeper" residue, determining selectivity between different kinases.
Figure 1: SAR Optimization Map for Imidazo[4,5-b]pyridine Derivatives.
Synthetic Architectures
We define two primary validated routes for constructing this scaffold. The choice depends on the availability of starting materials and the desired substitution pattern.
Route A: The "Classical" Condensation (Self-Validating)
This route utilizes 2,3-diaminopyridine as the linchpin. It is robust but requires the precursor diamine to be stable.
Mechanism:
-
Amide Formation: Reaction of the diamine with a carboxylic acid (or derivative).
-
Dehydrative Cyclization: Acid-catalyzed ring closure to form the imidazole ring.
Route B: The "Tandem" Reductive Cyclization
This is a modern, "green" approach that bypasses the isolation of unstable diamines. It starts from 2-chloro-3-nitropyridine .
Mechanism:
-
SNAr Displacement: An amine displaces the chlorine.
-
One-Pot Reduction/Cyclization: The nitro group is reduced (e.g., Fe/AcOH or Zn/HCl) in the presence of an aldehyde or carboxylic acid equivalent, leading directly to the fused system.
Experimental Protocols
Protocol 1: Synthesis via Tandem Reduction (Route B)
Target: General synthesis of 2-aryl-3-substituted-3H-imidazo[4,5-b]pyridines. Source Validation: Adapted from recent green chemistry methodologies [5].
Reagents:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Primary Amine (R-NH2) (1.1 equiv)
-
Aldehyde (Ar-CHO) (1.0 equiv)
-
Sodium Dithionite (Na2S2O4) (3.0 equiv) or Fe powder/AcOH
-
Solvent: DMSO/Water or EtOH/H2O
Step-by-Step Workflow:
-
Displacement: Dissolve 2-chloro-3-nitropyridine in EtOH. Add the primary amine and DIPEA (2.0 equiv). Stir at 60°C for 2 hours.
-
Validation: Monitor by TLC (disappearance of starting chloride). Product is usually yellow/orange (nitroamine).
-
-
Reduction/Cyclization: To the crude nitroamine solution, add the aldehyde and Sodium Dithionite (dissolved in minimal water). Heat to 90°C for 4-6 hours.
-
Note: The dithionite reduces the nitro group to an amine, which immediately condenses with the aldehyde and undergoes oxidative cyclization.
-
-
Work-up: Cool to RT. Dilute with ethyl acetate, wash with NaHCO3 (sat) and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)
Target: Validation of potency against Aurora A or BTK. Source Validation: Standard industry protocol [1, 3].
Reagents:
-
Kinase enzyme (recombinant Aurora A or BTK)
-
Substrate (e.g., Poly(Glu,Tyr))
-
Ultra-pure ATP
-
ADP-Glo™ Reagent (Promega)
Workflow:
-
Preparation: Prepare 2.5x kinase buffer (Tris-HCl pH 7.5, MgCl2, MnCl2, DTT, BSA).
-
Incubation: In a 384-well plate, add 2 µL of compound (in DMSO, serial dilutions). Add 4 µL of enzyme/substrate mix. Incubate 10 min at RT.
-
Reaction Start: Add 4 µL of ATP solution. Incubate for 60 min at RT.
-
Detection: Add 10 µL of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure luminescence on a plate reader (e.g., EnVision).
-
Validation: Z' factor must be > 0.5. Use Staurosporine as a positive control.
-
Data Presentation & Case Studies
The following table summarizes the potency of key imidazo[4,5-b]pyridine derivatives reported in authoritative literature.
Table 1: Comparative Potency of Imidazo[4,5-b]pyridine Derivatives
| Target | Compound ID | Key Substituents (C2 / N3 / C6) | IC50 (µM) | Mechanism | Ref |
| Aurora A | Cmpd 31 | C2: 4-(dimethylamino)phenyl C6: Chloro | 0.042 | ATP Competitive | [3] |
| BTK | Cmpd 6b | C2: 2,4-dihydroxyphenyl N3: Methyl | 1.14 | Reversible | [1] |
| CDK9 | Cmpd VIIc | C2: Pyridyl-like moiety | 0.63 | ATP Competitive | [2] |
| MCF-7 | Cmpd 3h | C2: Substituted Phenyl | < 5.0 | Cytotoxic | [5] |
Visualization of Synthesis Workflow
Figure 2: Step-wise vs. Tandem Synthetic Pathways.
References
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2025).[1][2][3][4] URL:[Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Source: Bioorganic Chemistry (2018).[5] URL:[Link]
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Source: Bioorganic & Medicinal Chemistry Letters (2007). URL:[Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Source: ResearchGate / Current Organic Chemistry. URL:[Link]
-
Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. Source: European Journal of Chemistry (2017). URL:[Link]
Sources
Methodological & Application
Application Note: 1H NMR Characterization of 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
This Application Note and Protocol is designed for researchers characterizing 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione (CAS: 40851-97-6).[1] It synthesizes structural analysis, experimental methodology, and spectral interpretation into a cohesive technical guide.[1]
Introduction & Structural Analysis
The characterization of This compound presents unique challenges due to its fused bicyclic heterocyclic core and the presence of a thione group.[1] Unlike simple pyridines, this molecule exhibits thiol-thione tautomerism , which fundamentally alters its solubility and NMR profile.[1]
The Tautomeric Challenge
In the solid state and in polar aprotic solvents like DMSO-d6, the molecule exists predominantly in the thione form (1,3-dihydro-2H...-2-thione), characterized by two exchangeable NH protons.[1] This is distinct from the thiol form (2-mercapto...), which would show a single SH proton and a fully aromatic pyridine-imidazole system.[1]
Critical Structural Features:
-
Core: Imidazo[4,5-b]pyridine (Pyridine ring fused to an imidazole ring).[1][2][3][4]
-
Substituent: Chlorine at position 6 (meta to the pyridine nitrogen).[1]
-
Functional Group: C=S (Thione) at position 2.[1]
-
Protons: Two aromatic protons (H5, H7) and two exchangeable protons (N1-H, N3-H).[1]
Experimental Design & Sample Preparation
Solvent Selection Strategy
The choice of solvent is dictated by the polarity of the thione group and the need to visualize exchangeable protons.[1]
| Solvent | Solubility | Suitability | Notes |
| DMSO-d6 | High | Optimal | Stabilizes the thione tautomer; slows proton exchange, allowing observation of NH signals (12-14 ppm).[1] |
| CDCl3 | Poor | Low | Compound is likely insoluble; NH protons will be invisible or extremely broad due to rapid exchange.[1] |
| MeOD-d4 | Moderate | Medium | Good solubility, but exchanges NH protons with deuterium , erasing critical signals.[1] Use only for carbon backbone confirmation. |
| TFA-d1 | High | Specialized | Protonates the pyridine nitrogen, causing significant downfield shifts.[1] Useful only if DMSO solubility fails.[1] |
Protocol: Sample Preparation (Standard)
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Tip: Use an ampoule from a fresh box to minimize water content, which can broaden NH peaks.[1]
-
-
Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes at room temperature.
Acquisition Parameters (Bruker/Varian Standard)
For a 400 MHz or 600 MHz instrument, use the following optimized parameters to ensure detection of broad thione protons and resolution of fine meta-coupling.
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).
-
Spectral Width (SW): -2 to 16 ppm .[1] (Crucial: Standard 10 ppm or 12 ppm windows often cut off the downfield NH signals).[1]
-
Relaxation Delay (d1): 2.0 – 5.0 seconds .[1] The aromatic protons have long T1 times; a short d1 will reduce integration accuracy.[1]
-
Scans (NS): 16 (minimum) to 64 (for high S/N on small couplings).
-
Temperature: 298 K (25°C).[1]
Diagram: Experimental Workflow
Caption: Step-by-step workflow for optimal 1H NMR acquisition of thione derivatives.
Spectral Analysis & Interpretation
The spectrum will display three distinct regions.[1][5] The integration ratio should be 1:1:2 (H5 : H7 : 2xNH).[1]
Region A: The Thione Protons (12.0 – 14.0 ppm)
-
Signal: Broad singlet (br s).[1]
-
Integration: 2H (often integrates lower, e.g., 1.5–1.8H, due to exchange or relaxation).[1]
-
Mechanistic Insight: These are the N1-H and N3-H protons.[1] In the thione form, the symmetric nature of the urea-like moiety might make them chemically equivalent or very close in shift.[1] If the symmetry is broken by the fused pyridine ring, you may see two distinct broad bumps or one very wide coalescence.[1]
-
Validation: Add one drop of D2O to the tube and shake.[1] These peaks must disappear (D-exchange).
Region B: The Aromatic Pyridine Protons (7.5 – 8.5 ppm)
This region contains the definitive structural proof: the meta-coupling pattern of the 6-chloro substitution.[1]
| Proton | Position | Expected Shift (ppm) | Multiplicity | Coupling Constant ( | Assignment Logic |
| H5 | Ortho to N4 | 8.2 – 8.5 | Doublet (d) | Most desheilded due to proximity to the pyridine nitrogen (N4). | |
| H7 | Gamma to N4 | 7.6 – 7.9 | Doublet (d) | Shielded relative to H5; adjacent to the bridgehead carbon. |
-
Coupling Analysis: The Chlorine at position 6 blocks ortho-coupling.[1] The only interaction remaining is the meta-coupling (
) between H5 and H7 across the C-Cl bond.[1] -
Visual Appearance: Look for two sharp "singlets" that are actually fine doublets. If line broadening is present, they may appear as singlets.[1]
Diagram: Signal Assignment Logic
Caption: Logic tree for assigning chemical shifts based on structural environment.
Troubleshooting & Quality Control
Issue 1: Missing or Extremely Broad NH Signals
-
Cause: "Wet" DMSO. Water facilitates rapid proton exchange, broadening the NH signal into the baseline.[1]
-
Solution: Dry the sample. Use a fresh ampoule of DMSO-d6.[1] Alternatively, run the spectrum at a lower temperature (e.g., 280 K) to slow the exchange rate.[1]
Issue 2: Aromatic Peaks are Broad Singlets (No Coupling Visible)[1]
-
Cause: The meta-coupling (
Hz) is small.[1] Poor shimming or high concentration viscosity can obscure it.[1] -
Solution:
Issue 3: Extra Peaks in the Aliphatic Region (2.5 – 3.5 ppm)
-
Cause: Impurities from synthesis (e.g., residual DMF, Ethanol, or Water).[1]
-
Reference:
References
-
Imidazo[4,5-b]pyridine Scaffold NMR Data
-
Thione/Thiol Tautomerism in Heterocycles
-
Substitution Effects in Imidazo[4,5-b]pyridines
-
Solvent Effects on Thione NMR
Sources
- 1. 1H-Imidazo[4,5-b]pyridine-2-thiol | C6H5N3S | CID 729246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | C11H16Cl2N4O | CID 22293181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione | C6H4ClN3S | CID 56676724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for Evaluating the Anticancer Activity of 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily due to its structural analogy to endogenous purines.[1] This similarity allows derivatives to function as antagonists or inhibitors of key enzymes and receptors, making them attractive candidates for drug development.[1] Numerous studies have demonstrated that compounds bearing this core exhibit significant antiproliferative activity against a range of cancer cell lines, suggesting their potential as novel anticancer agents.[2][3][4] Some derivatives have been shown to inhibit critical cellular machinery, such as Cyclin-Dependent Kinases (CDKs), which are pivotal for cell cycle progression.[3]
This document provides a comprehensive guide for researchers to systematically evaluate the anticancer potential of a specific novel derivative, 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione (referred to herein as "Compound X"). The proposed workflow follows a logical, tiered approach, beginning with broad-spectrum cytotoxicity screening and progressing to more detailed mechanistic assays to elucidate the mode of action. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Experimental Strategy: A Tiered Approach
A robust evaluation of a novel anticancer compound requires a multi-step process. This ensures that resources are focused on compounds with the most promising activity and allows for a deep understanding of their biological effects.
Caption: Tiered workflow for evaluating Compound X's anticancer activity.
Cell Line Selection and Culture
The choice of cell lines is critical for a meaningful evaluation. A diverse panel should be used, representing different cancer types. Based on published data for related imidazo[4,5-b]pyridine derivatives, the following cell lines are recommended.[2][3][5][6] Additionally, a non-cancerous cell line must be included to assess the compound's selectivity.
| Cell Line | Cancer Type | Key Characteristics | Recommended Culture Medium |
| HCT116 | Colorectal Carcinoma | Wild-type p53; commonly used for cell cycle studies. | McCoy's 5A + 10% FBS |
| SW620 | Colorectal Carcinoma | Metastatic origin; p53 mutant. | Leibovitz's L-15 + 10% FBS |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER) positive; wild-type p53. | EMEM + 10% FBS + 0.01 mg/mL Insulin |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER, PR, HER2); highly aggressive. | DMEM + 10% FBS |
| BJ-1 | Normal Human Fibroblast | Non-cancerous control to assess cytotoxicity selectivity. | EMEM + 10% FBS |
General Cell Culture Protocol:
-
Maintain all cell lines at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.
-
Ensure all cell batches used for experiments exhibit >95% viability as determined by Trypan Blue exclusion.[7]
Phase 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Materials:
-
Compound X (dissolved in DMSO to create a 10 mM stock)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Complete culture medium
-
96-well flat-bottom plates
-
Microplate reader (capable of measuring absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed 10,000 cells per well in 100 µL of complete medium into a 96-well plate.[7] Incubate for 24 hours to allow for cell adherence.[7]
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of Compound X (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment.
-
Blank: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.[9] Incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[9]
-
Scientist's Note: The incubation time is critical. Insufficient incubation leads to a weak signal, while over-incubation can lead to cell death unrelated to the compound. Visually inspect the wells for formazan crystal formation.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Plot the % Viability against the log of Compound X concentration.
-
Use non-linear regression (log(inhibitor) vs. response) in a suitable software (e.g., GraphPad Prism) to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.
Phase 2: Mechanistic Investigation
If Compound X demonstrates potent cytotoxicity (e.g., low micromolar IC₅₀), the next step is to determine how it kills cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[10] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[11] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[10][11]
Caption: Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.
Protocol:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and untreated controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, first collect the supernatant, then wash the adherent cells with PBS, and detach them using trypsin. Combine the supernatant and the trypsinized cells for each sample.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[11]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Rationale: The specific binding of Annexin V to PS requires calcium, which is present in the binding buffer.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Analysis:
-
The flow cytometer will generate a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by Compound X.
Cell Cycle Analysis by Propidium Iodide Staining
Principle: This assay quantifies the DNA content within a cell population.[13] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[13] This allows for the differentiation of cells in the major phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[14] An accumulation of cells in any particular phase suggests the compound is inducing cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis assay (Section 3.1, step 1).
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of cold 70% ethanol while gently vortexing.[15] Fix for at least 30 minutes on ice (or overnight at -20°C).[15]
-
Scientist's Note: Fixation with ethanol is crucial as it permeabilizes the cell membrane, allowing PI to enter and stain the DNA. Dropwise addition while vortexing prevents cell clumping.
-
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Rationale: PI also binds to double-stranded RNA. RNase A is included to degrade RNA, ensuring that the fluorescence signal comes exclusively from DNA.[16]
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Data Analysis:
-
A histogram of cell count versus fluorescence intensity will be generated.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control. A significant increase in the percentage of cells in a specific phase indicates cell cycle arrest.
Phase 3: Pathway and Target Elucidation (Western Blotting)
Principle: Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[17] It can validate the findings from the mechanistic assays by examining the expression levels of key proteins involved in apoptosis and cell cycle regulation.[4][18]
General Protocol:
-
Protein Extraction: Treat cells with Compound X at the desired concentrations and time points. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle shaking.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
Potential Protein Targets for Analysis:
| Pathway | Target Protein | Expected Change upon Treatment | Rationale |
| Apoptosis | Cleaved Caspase-3 | Increase | Key executioner caspase in apoptosis. |
| Cleaved PARP | Increase | A substrate of Caspase-3; its cleavage is a hallmark of apoptosis. | |
| Bcl-2 | Decrease | An anti-apoptotic protein. | |
| Bax | Increase | A pro-apoptotic protein. | |
| Cell Cycle | p53 | Increase/Stabilization | Tumor suppressor that can induce cell cycle arrest or apoptosis. |
| p21 | Increase | A CDK inhibitor, its upregulation leads to G1 arrest. | |
| Cyclin B1 / CDK1 | Decrease | Key regulators of the G2/M transition. |
References
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. Available at: [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed. Available at: [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed. Available at: [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
-
Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. Available at: [Link]
-
A review for cell-based screening methods in drug discovery - PMC - NIH. Available at: [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC - NIH. Available at: [Link]
-
Anticancer assay (MTT) - Bio-protocol. Available at: [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]
-
Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Available at: [Link]
-
Apoptosis Protocols - USF Health - University of South Florida. Available at: [Link]
-
Bioassays for anticancer activities - PubMed. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra* Bi. Available at: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. Available at: [Link]
-
Cell Cycle Analysis. Available at: [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience. Available at: [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. Available at: [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. Available at: [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH. Available at: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. Available at: [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. medium.com [medium.com]
- 18. blog.championsoncology.com [blog.championsoncology.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Welcome to the technical support guide for the synthesis of 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this multi-step synthesis. Our goal is to provide actionable insights and troubleshooting strategies to help you improve your reaction yield, product purity, and overall efficiency.
The synthesis of this valuable heterocyclic scaffold is typically achieved through a two-step process: the formation of the key intermediate, 5-chloro-2,3-diaminopyridine, followed by a cyclization reaction with a thiocarbonylating agent. This guide is structured in a question-and-answer format to directly address potential issues at each stage of this pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and detailed protocols for resolution.
Part 1: Synthesis of the Intermediate - 5-Chloro-2,3-diaminopyridine
The quality of your starting diamine is paramount for a successful cyclization. Low yields or impurities at this stage will invariably lead to complications in the subsequent step. The most common route involves the nitration of 2-amino-5-chloropyridine followed by the reduction of the nitro group.
Question 1: My yield for 5-chloro-2,3-diaminopyridine is consistently low after the reduction step. What are the likely causes and how can I improve it?
Answer: Low yield in this reduction step is a frequent challenge. The root cause can typically be traced to either incomplete reduction of the 2-amino-5-chloro-3-nitropyridine intermediate or degradation during workup.
-
Causality: The nitro group on the pyridine ring is electron-withdrawing, but its reduction can be sterically hindered by the adjacent amino group. The choice of reducing agent and reaction conditions is critical to drive the reaction to completion without causing unwanted side reactions or difficult-to-remove byproducts.
-
Troubleshooting Strategies:
-
Evaluate Your Reducing Agent: Different reducing agents have distinct advantages and disadvantages.
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and often reliable method. However, the workup can be cumbersome due to the formation of tin salts. Ensure you use a significant excess of the reagent (typically 4-5 equivalents) and maintain acidic conditions (e.g., in ethyl acetate/t-BuOH or HCl) to ensure the tin remains active.[1] A slow, controlled addition of a mild reducing agent like NaBH₄ after the main reduction can sometimes improve yields by reducing any remaining intermediates.[1]
-
Iron Powder in Acid (Fe/HCl or Fe/Acetic Acid): This is a cost-effective and environmentally benign option. The key is to ensure the iron powder is activated and has a high surface area. The reaction is often heterogeneous, so vigorous stirring is essential.
-
Catalytic Hydrogenation (H₂/Pd-C): This is the cleanest method, as the only byproduct is water. However, it requires specialized equipment (hydrogenator) and the catalyst can be expensive. It is crucial to ensure the catalyst is active and that the substrate is not "poisoning" it.
-
-
Optimize Reaction Workup and Purification:
-
After reduction with metals like tin or iron, the product is often present as an acid salt. The reaction mixture must be carefully neutralized to a basic pH (pH > 8) to precipitate the metal hydroxides and free the diamine product.[1]
-
Extraction is Critical: 2,3-diaminopyridines can have some water solubility. After basification, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery.[1] Pooling the organic fractions, washing with brine, and drying over anhydrous MgSO₄ or Na₂SO₄ is standard procedure.[1]
-
-
Experimental Protocol: Optimized Reduction using Tin(II) Chloride
Part 2: Cyclization and Thionation to Form the Final Product
This is the final and most critical step, where the imidazo[4,5-b]pyridine ring is formed and the thione functionality is introduced. The choice of thiocarbonylating agent is the most important variable.
Question 2: I am getting a low yield and multiple side products during the cyclization with carbon disulfide (CS₂). How can I optimize this reaction?
Answer: Carbon disulfide is a common and inexpensive C1 synthon for this cyclization, but its reactivity profile requires careful control of reaction conditions to avoid side reactions and maximize yield.
-
Causality: The reaction proceeds via the formation of a dithiocarbamate intermediate after the nucleophilic attack of the diamines on CS₂. This intermediate must then cyclize with the elimination of hydrogen sulfide (H₂S). Common failure modes include the formation of polymeric thiourea-like byproducts and incomplete cyclization. The choice of base and solvent is critical to facilitate both the initial addition and the subsequent cyclization.
-
Troubleshooting Strategies:
-
Choice of Base and Solvent: A strong base is typically required to deprotonate the intermediate and drive the cyclization.
-
Potassium Hydroxide (KOH) in Ethanol/Water: This is a very common system. The ethanol acts as the primary solvent, while a small amount of water helps to dissolve the KOH. The reaction is typically run at reflux. The product is often insoluble in the reaction mixture and precipitates upon formation, which can drive the reaction to completion.
-
Pyridine as Solvent and Base: Pyridine can serve as both the solvent and the base. It is particularly effective at scavenging the H₂S byproduct. The reaction is usually performed at reflux.
-
-
Control of Reagent Addition and Temperature:
-
Slowly add the carbon disulfide to the solution of the diamine and base. A rapid addition can lead to localized high concentrations and promote polymerization.
-
Ensure the reaction is heated adequately. Refluxing is often necessary to provide the activation energy for the cyclization and elimination step.
-
-
Product Isolation: The final product is often a solid that is sparingly soluble in common organic solvents.
-
After the reaction is complete, cool the mixture to room temperature or in an ice bath to maximize precipitation.
-
Collect the solid by filtration. Wash the filter cake thoroughly with water to remove any inorganic salts (like KCl) and then with a cold organic solvent (like ethanol or ether) to remove any unreacted starting material or soluble organic impurities.
-
-
Workflow for Cyclization/Thionation
Caption: Overall synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: Are there better alternatives to carbon disulfide for the thionation step?
A1: Yes. While CS₂ is economical, other reagents can offer milder reaction conditions and easier workups, potentially leading to higher yields and purity.
-
1,1'-Thiocarbonyldiimidazole (TCDI): TCDI is an excellent but more expensive alternative. It is a solid that is easier to handle than the volatile and highly flammable CS₂. Reactions with TCDI are often cleaner, proceed at lower temperatures (sometimes even room temperature), and do not require a strong base, as imidazole is released as a byproduct. The solvent is typically a polar aprotic solvent like THF or DMF.
-
Thiophosgene (CSCl₂): Thiophosgene is highly effective but also extremely toxic and corrosive, requiring specialized handling in a well-ventilated fume hood. It is generally avoided unless other methods fail.
| Reagent | Pros | Cons | Typical Conditions |
| Carbon Disulfide (CS₂) ** | Inexpensive, readily available | Flammable, volatile, can lead to side products | KOH/Ethanol, Reflux |
| TCDI | Milder conditions, cleaner reaction, easy to handle | Expensive | THF or DMF, RT to 60°C |
| Thiophosgene (CSCl₂) ** | Highly reactive | Extremely toxic and corrosive | Anhydrous conditions, base |
Q2: What is the underlying mechanism of the cyclization with a thiocarbonylating agent?
A2: The mechanism is a classic example of heterocyclic ring formation through condensation.
Caption: Simplified reaction mechanism.
-
Nucleophilic Attack: One of the amino groups of the 5-chloro-2,3-diaminopyridine acts as a nucleophile and attacks the electrophilic carbon of the thiocarbonylating agent (e.g., CS₂).
-
Intermediate Formation: This forms an open-chain intermediate (a dithiocarbamate in the case of CS₂).
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the newly formed thiocarbonyl carbon.
-
Elimination: A molecule (e.g., H₂S from CS₂, or two molecules of imidazole from TCDI) is eliminated to form the stable, fused imidazole ring system.
Q3: How can I purify the final product if it is contaminated?
A3: The final product, this compound, is typically a stable solid with low solubility in many common solvents. This property can be leveraged for purification.
-
Recrystallization: If the purity is low, recrystallization is the best method. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are good candidates for dissolving the crude product at high temperatures. The pure product should then crystallize upon cooling.
-
Washing/Soxhlet Extraction: If the product is largely pure but contains minor impurities, you can wash it with hot solvents in which the product is insoluble but the impurities are soluble (e.g., hot ethanol or acetonitrile). For very stubborn impurities, a Soxhlet extraction can be effective.
-
Column Chromatography: This is generally a last resort due to the low solubility of the product. If necessary, a polar stationary phase (silica gel) with a polar eluent system (e.g., Dichloromethane/Methanol) may be used, but loading the sample can be challenging.
Q4: What are the key safety considerations for this synthesis?
A4: Safety is paramount.
-
Carbon Disulfide (CS₂): Is extremely flammable with a very low autoignition temperature. It is also toxic upon inhalation. Always handle it in a well-ventilated chemical fume hood, away from any potential ignition sources.
-
Acids and Bases: Concentrated acids (sulfuric, nitric) and strong bases (KOH) are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrogen Sulfide (H₂S): This is a byproduct of the CS₂ reaction and is a toxic, flammable gas with the characteristic smell of rotten eggs. The reaction must be performed in a fume hood to prevent inhalation.
References
- Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Synthesis of Benzimidazoles. Journal of the American Chemical Society, 79(2), 427–429.
-
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1145–1157. Available from: [Link]
-
Organic Syntheses Procedure for 2,3-Diaminopyridine. Available from: [Link]
Sources
solubility problems of 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione in biological buffers
Case ID: SOL-ICP-06 Subject: Troubleshooting Solubility in Biological Buffers Status: Resolved / Guide Available Classification: Physicochemical Optimization / Assay Development
Executive Summary & Core Issue Analysis
The Problem: Users frequently report precipitation of 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione (hereafter Compound 6-Cl ) when diluting from organic stock solutions (DMSO) into aqueous biological buffers (PBS, HEPES).
The Root Cause: Compound 6-Cl exhibits "brick-dust" properties driven by two factors:
-
High Lattice Energy: The fused imidazopyridine ring system facilitates strong
- stacking interactions in the solid state. -
Hydrophobic Substituents: The 6-chloro substituent increases the lipophilicity (LogP), reducing the thermodynamic favorability of water solvation.
-
Tautomeric Complexity: The compound exists in a thione-thiol equilibrium. At physiological pH (7.4), the neutral thione form predominates, which is the least soluble species.
Solubility Decision Tree
Before proceeding with protocols, determine the optimal solubilization strategy based on your assay constraints.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on biological tolerance to organic solvents.
Validated Solubilization Protocols
Protocol A: The "Solvent Shift" (Standard DMSO Dilution)
Best for: Enzyme assays, high-throughput screening.
Mechanism: Creates a supersaturated solution by rapidly dispersing the hydrophobic molecules before they can nucleate crystals.
Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide), Grade: Cell Culture Tested.
-
Target Buffer (e.g., PBS pH 7.4), pre-warmed to 37°C.
Step-by-Step:
-
Stock Preparation: Dissolve Compound 6-Cl in 100% DMSO to a concentration of 10 mM . Vortex vigorously until clear.
-
Note: If turbidity persists, sonicate at 40 kHz for 5 minutes.
-
-
Intermediate Dilution (Critical Step): Do NOT add the 10 mM stock directly to the buffer.
-
Prepare a 100x working stock. (e.g., if final assay requires 10 µM, prepare 1 mM in DMSO).
-
-
Final Dispersion:
-
Place the buffer on a magnetic stirrer (medium speed).
-
Slowly inject the DMSO working stock into the center of the vortex.
-
Max DMSO: Ensure final DMSO concentration is
(v/v).
-
Troubleshooting Table:
| Observation | Cause | Solution |
|---|---|---|
| Immediate white cloud | "Crash-out" precipitation | Reduce final concentration or switch to Protocol B. |
| Precipitates after 1 hour | Ostwald Ripening | Prepare fresh solutions immediately before use. |
| Loss of enzyme activity | DMSO denaturation | Run a "DMSO-only" control lane. |
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Cell culture, in vivo studies, and sensitive protein assays.
Mechanism: The hydrophobic 6-Cl molecule is encapsulated within the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior ensures water solubility.
Reagents:
Step-by-Step:
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in your biological buffer. Stir until clear.
-
Why 20%? This concentration is physiologically well-tolerated and provides sufficient molar excess for encapsulation.
-
-
Compound Addition: Add Compound 6-Cl powder directly to the HP-β-CD vehicle.
-
Target: 0.5 to 1 mg/mL (depending on required dose).
-
-
Equilibration:
-
Shake or rotate at Room Temperature for 4–6 hours .
-
Tip: Sonication (30 mins) accelerates this process.
-
-
Filtration: Pass the solution through a 0.22 µm PVDF filter to remove any uncomplexed solid.
Advantages:
-
Zero DMSO: Eliminates solvent toxicity artifacts.
-
Stability: Solutions are often stable for days at 4°C.
Technical Deep Dive: Tautomerism & pH
Understanding the chemistry of Compound 6-Cl prevents "pH shock" precipitation.
Figure 2: The ionization pathway. Solubility is drastically improved in the Anion form, but this requires high pH (alkaline) conditions incompatible with most biological assays.
The Trap:
Users often try to dissolve the compound in a slightly basic buffer (pH 8.0). While this helps slightly, the pKa of the thio-imidazole group is typically
Frequently Asked Questions (FAQ)
Q: Can I use DMF instead of DMSO? A: Yes, Dimethylformamide (DMF) is a good solvent for this compound, but it is significantly more toxic to cells and enzymes than DMSO. Use only if DMSO fails and strict controls are included.
Q: My compound precipitated during the freeze-thaw cycle. Is it ruined? A: No. The compound has likely crystallized. Re-solubilize by warming the DMSO stock to 37°C and vortexing/sonicating. Do not use the stock until it is perfectly clear.
Q: Why does the absorbance reading fluctuate in my assay? A: This suggests micro-precipitation (turbidity). The particles scatter light, interfering with OD readings. Switch to the HP-β-CD protocol to ensure a true solution.
Q: Is the compound light-sensitive? A: Thione derivatives can be sensitive to photo-oxidation (forming disulfides). Store stock solutions in amber vials or wrapped in foil.
References
-
PubChem. 5-chloro-1,3-dihydroimidazo[4,5-b]pyridine-2-thione (Compound Summary). National Library of Medicine.[3] [Link][3]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates Protocol B). [Link]
-
Way, L. (2023). DMSO Usage in Cell Culture: Toxicity and Solubility Limits.[4] LifeTein Technical Guides. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione | C6H4ClN3S | CID 56676724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
Compound Precipitation in Cell Culture: Technical Support & Troubleshooting Hub
Welcome to the Advanced Application Support Center. Topic: Mitigating Compound Precipitation in Bioassays Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary: The "Silent Data Killer"
Compound precipitation is the single most common cause of "flat" dose-response curves, erratic IC50 values, and false-positive cytotoxicity. In cell culture, you are rarely measuring Thermodynamic Solubility (true equilibrium); you are working with Kinetic Solubility (metastable states created by diluting DMSO stocks).
When a hydrophobic compound dissolved in DMSO hits aqueous media, the dielectric constant shifts rapidly. If the compound cannot find a "hydrophobic pocket" (like Serum Albumin) or if the concentration exceeds the kinetic solubility limit, it nucleates and precipitates. This guide provides the diagnostic tools and protocols to prevent this "solvent shock."
Part 1: Diagnostic Triage – Is it Precipitation or Contamination?[1]
Before altering your workflow, confirm the nature of the particulate matter. Users often confuse crystalline precipitates with bacterial contamination.
Visual Inspection Protocol (Microscopy)
| Feature | Compound Precipitation | Bacterial Contamination |
| Motion | Static or "shimmering" (Brownian motion only). No directional swimming. | Motile, directional movement (rods/cocci) or rapid vibration. |
| Shape | Geometric (needles, plates, shards) or amorphous aggregates. | Uniform shapes (rods, spheres, clusters). |
| Focus | Often refractile (shiny) under phase contrast. Sits on top of cells or settles on plastic. | Often surrounds cells; media turns turbid/yellow rapidly (pH drop). |
| Timing | Appears immediately upon addition or within 2-4 hours. | Grows exponentially over 24+ hours. |
The "Spin-Down" Validation Assay
If visual inspection is inconclusive, use this quantitative method to confirm precipitation.
-
Prepare: Two sets of your highest compound concentration in media.
-
Incubate: 4 hours at 37°C (standard assay time).
-
Centrifuge: Spin Set A at 15,000 x g for 10 minutes (pellets crystals). Leave Set B un-spun.
-
Measure: Carefully sample the supernatant from Set A and the total suspension from Set B. Analyze via HPLC or Absorbance (if compound is colored).
-
Result: If Concentration (A) < Concentration (B), your compound has precipitated.
Part 2: Mechanisms of Failure (Root Cause Analysis)
The Kinetic Solubility Trap
Most researchers rely on Kinetic Solubility —the ability of a compound to stay in solution temporarily after rapid dilution from DMSO. This is a metastable state. Over time, the system seeks equilibrium (Thermodynamic Solubility ), which is often much lower, leading to delayed precipitation (e.g., crystals appearing at 24h).
The "DMSO Shock" Phenomenon
Adding a high-concentration DMSO stock (e.g., 10 mM) directly to aqueous media creates a local zone of supersaturation. The compound molecules aggregate before they can disperse.
Figure 1: The mechanism of "Solvent Shock" leading to compound precipitation during media addition.[1]
Part 3: Prevention Protocols & Workflows
Protocol A: The "DMSO-First" Serial Dilution (Gold Standard)
Problem: Many users perform serial dilutions in media (e.g., 100µL media + compound transfer). Why it fails: If the highest concentration precipitates, you transfer crystals to the next well. The dilution becomes inaccurate immediately. Solution: Perform dilutions in 100% DMSO, then transfer to media.
Step-by-Step Workflow:
-
DMSO Plate: Prepare a 1000x concentration series in a solvent-resistant plate (e.g., polypropylene) using 100% DMSO.
-
Example: If final assay top concentration is 10 µM, your DMSO stock top concentration is 10 mM.
-
-
Intermediate Plate (Optional but Recommended): Transfer 5 µL from DMSO Plate to 95 µL of culture media (creates a 10x working stock). Mix vigorously.
-
Assay Plate: Transfer 10 µL from the Intermediate Plate to 90 µL of cells/media in the final assay plate.
-
Result: Final DMSO concentration is 0.5% (tolerable for most cells).
-
Protocol B: The "Shift-and-Stir" Method
For compounds prone to immediate crashing, alter the physical mixing dynamics.
-
Pre-warm Media: Cold media accelerates precipitation. Warm all buffers to 37°C.
-
Vortex During Addition: Do not pipette static. Vortex the media tube gently while adding the DMSO stock dropwise.
-
Sonication: If the intermediate stock looks cloudy, sonicate for 5-10 minutes at 37°C. Note: Ensure your compound is thermally stable.
Visualization: The Optimal Dilution Workflow
Figure 2: Comparison of the error-prone "In-Media" dilution vs. the robust "DMSO-First" protocol.
Part 4: Technical FAQs
Q: Does Fetal Bovine Serum (FBS) prevent precipitation? A: Yes, significantly. Serum albumin acts as a "sink" for lipophilic compounds, sequestering them and preventing crystallization.
-
Warning: If you switch from 10% FBS to Serum-Free Media (SFM), your compound's solubility will drop drastically. You must re-determine solubility limits when changing media formulations.
Q: My compound precipitates after 24 hours. Why? A: This is likely a pH-dependent solubility shift. As cells metabolize, they produce lactic acid, lowering the media pH (often from 7.4 to 6.8).
-
Chemistry: If your compound is a weak acid (e.g., Indomethacin), lower pH increases the non-ionized form, which is less soluble.
-
Fix: Increase the buffering capacity (HEPES) or reduce cell density to minimize acidification.
Q: Can I use Cyclodextrins? A: Yes, but with caution. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate hydrophobic drugs. However, cyclodextrins can also extract cholesterol from cell membranes, potentially affecting cell viability or signaling pathways independent of your drug. Always run a vehicle control with the specific cyclodextrin concentration used.
References
-
Assay Guidance Manual (NCBI) . Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.[2] (Discusses solubility and aggregation artifacts).
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Defines Kinetic vs. Thermodynamic solubility in assays).
-
Popa-Burke, I. G., et al. (2014) .[3] Compound precipitation in high-concentration DMSO solutions.[1][3] Journal of Biomolecular Screening.[3] (Analysis of DMSO stock precipitation).
-
Sigma-Aldrich Technical Guides.
Sources
Validation & Comparative
Confirming the Mechanism of Action of Novel Imidazo[4,5-b]pyridine Kinase Inhibitors: A Comparative Guide
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Its structural similarity to purines allows it to effectively compete for the ATP-binding site of a wide range of kinases, leading to the development of therapeutics for various diseases, particularly cancer.[1][2] However, the journey from a promising hit compound to a well-characterized clinical candidate is contingent on a rigorous and multi-faceted validation of its mechanism of action. This guide provides a comprehensive overview of the experimental strategies and comparative data analysis required to confidently elucidate how these novel inhibitors function, ensuring both on-target efficacy and minimal off-target effects.
This guide is structured to walk researchers and drug development professionals through a logical, evidence-based workflow for confirming the mechanism of action of novel imidazo[4,5-b]pyridine kinase inhibitors. We will explore the causality behind experimental choices, from initial biochemical characterization to in-cell target engagement and global proteomic profiling.
The Hierarchical Approach to Mechanism of Action Confirmation
A robust confirmation of a kinase inhibitor's mechanism of action is not achieved through a single experiment but rather through a tiered approach that builds a comprehensive evidence base. This process can be visualized as a funnel, starting with broad biochemical activity and progressively narrowing down to specific cellular and systemic effects.
Figure 1: A hierarchical workflow for confirming the mechanism of action of a novel kinase inhibitor.
Tier 1: Foundational Biochemical Characterization
The initial step is to ascertain the direct interaction between the inhibitor and its purified target kinase. This is crucial for establishing the intrinsic potency and binding characteristics of the compound.
Experimental Protocols:
-
Biochemical Potency (IC50) Determination: A variety of assay formats are available to measure the concentration of the inhibitor required to reduce kinase activity by 50% (IC50).[4] These assays typically quantify the consumption of ATP or the generation of ADP.[5]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[6] The luminescent signal is directly proportional to ADP concentration, and therefore, kinase activity.[6]
-
Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® and Z'-LYTE®, are robust methods for high-throughput screening and IC50 determination.[5][7] They measure the phosphorylation of a fluorescently labeled substrate.
-
-
Kinetic Analysis: To understand how the inhibitor interacts with the kinase, kinetic studies are performed. By measuring IC50 values at varying ATP concentrations, one can determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.[4] This provides initial insights into the binding site.
-
Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) directly measure the binding affinity (KD) and kinetics of the inhibitor-kinase interaction, providing orthogonal validation of the biochemical data.[4]
Data Presentation:
Let's consider a hypothetical novel imidazo[4,5-b]pyridine, "Compound X," designed to target Aurora Kinase A.
| Compound | Target Kinase | Biochemical Assay | IC50 (nM) | Binding Mode (vs. ATP) |
| Compound X | Aurora A | ADP-Glo™ | 15 | Competitive |
| Alisertib (MLN8237) | Aurora A | Z'-LYTE® | 25 | Competitive |
| Staurosporine | Pan-Kinase | Radiometric | 5 | Competitive |
This table showcases the superior in vitro potency of Compound X against Aurora A compared to the known inhibitor Alisertib.
Tier 2: Proving the Connection in a Cellular Context
While biochemical assays are essential, they do not fully recapitulate the complex intracellular environment.[8] Cellular assays are therefore critical to confirm that the inhibitor can access its target within a living cell and exert a functional effect.
Experimental Protocols:
-
Cellular Target Engagement: It is paramount to demonstrate that the inhibitor binds to its intended target in intact cells. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.[9][10] It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by the test compound in real-time.[9][10]
Figure 2: Principle of the NanoBRET™ Target Engagement Assay.
-
Cellular Phosphorylation Assays: To confirm that target engagement translates into functional inhibition, the phosphorylation status of a known downstream substrate is measured.[9] For an Aurora A inhibitor, this could be the phosphorylation of histone H3 at Serine 10. This is typically assessed by Western blotting or ELISA.
-
Cell Proliferation and Viability Assays: The ultimate goal of many kinase inhibitors is to inhibit cell growth or induce cell death. Assays like MTT or CellTiter-Glo® are used to determine the concentration of the inhibitor that inhibits cell growth by 50% (GI50).
Comparative Data:
| Compound | Target Cell Line | Cellular Target Engagement (NanoBRET™ IC50, nM) | p-Histone H3 (Ser10) Inhibition (IC50, nM) | Cell Proliferation (GI50, nM) |
| Compound X | HCT116 (Colon Cancer) | 50 | 75 | 100 |
| Alisertib | HCT116 (Colon Cancer) | 80 | 120 | 150 |
This table demonstrates that Compound X not only engages its target in cells with higher potency than Alisertib but also shows a stronger downstream functional effect on a key substrate and cell proliferation.
Tier 3: Defining Selectivity and Uncovering Off-Targets
A critical aspect of drug development is ensuring the inhibitor is selective for its intended target to minimize toxicity.[11] The highly conserved nature of the ATP-binding pocket across the kinome makes off-target activity a significant concern.[11]
Experimental Protocols:
-
Kinome-wide Profiling: This involves screening the inhibitor against a large panel of kinases to assess its selectivity.
-
Biochemical Profiling: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against hundreds of purified kinases.
-
Chemical Proteomics: This is a powerful, unbiased approach to identify inhibitor targets in a cellular context.[12] Techniques like "Kinobeads" utilize immobilized broad-spectrum kinase inhibitors to pull down kinases from a cell lysate.[11] The inhibitor of interest is then used as a competitor, and the proteins that are no longer pulled down are identified by mass spectrometry as its targets.[11][13]
-
Data Presentation:
| Compound | Number of Kinases Profiled | Kinases with >90% Inhibition at 1 µM | Key Off-Targets |
| Compound X | 468 | 3 (Aurora A, Aurora B, FLT3) | Aurora B, FLT3 |
| Alisertib | 468 | 5 (Aurora A, Aurora B, JAK2, TYK2, RET) | Aurora B, JAK2, TYK2, RET |
This data suggests that Compound X is more selective than Alisertib, with significant activity against a smaller number of kinases.
Tier 4: In Vivo Validation and Pharmacodynamic Biomarkers
The final step in preclinical validation is to demonstrate efficacy and target engagement in an in vivo model, typically a tumor xenograft in mice.[14]
Experimental Protocols:
-
Xenograft Models: Human tumor cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.
-
Pharmacodynamic (PD) Biomarkers: To confirm that the inhibitor is hitting its target in the tumor tissue, PD biomarkers are assessed.[15] This involves collecting tumor samples at various time points after treatment and measuring the phosphorylation of the target's substrate (e.g., p-Histone H3 for an Aurora kinase inhibitor).[15]
Comparative Data:
| Compound (Oral Dosing) | Xenograft Model | Tumor Growth Inhibition (%) | p-Histone H3 Inhibition in Tumor (%) |
| Compound X (30 mg/kg) | HCT116 | 85 | 90 |
| Alisertib (30 mg/kg) | HCT116 | 70 | 75 |
This in vivo data provides strong evidence that Compound X is a potent and effective inhibitor of Aurora A in a preclinical model, with superior efficacy and target modulation compared to the benchmark compound.
Conclusion
Confirming the mechanism of action of a novel imidazo[4,5-b]pyridine kinase inhibitor is a systematic process that requires a combination of biochemical, cellular, and in vivo studies. By employing a tiered approach and comparing the performance of a new compound against established inhibitors, researchers can build a compelling case for its therapeutic potential. The integration of modern techniques like cellular target engagement assays and chemical proteomics provides an unprecedented level of detail, enabling more informed decisions in the drug discovery and development pipeline. The ultimate goal is to develop highly effective and safe medicines, and a thorough understanding of the mechanism of action is the bedrock upon which this success is built.
References
-
Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. Available at: [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. Available at: [Link]
-
Klaeger, S., et al. (2017). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]
-
Zhang, T., et al. (2013). Rapid profiling of protein kinase inhibitors by quantitative proteomics. Proteomics, 13(3-4), 548-558. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. Available at: [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases: Lead Optimization Studies Toward the Identification of an Orally Bioavailable Preclinical Development Candidate. PubMed. Available at: [Link]
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (2011). NIH. Available at: [Link]
-
Cell Based Kinase Assays. (2022-02-28). Luceome Biotechnologies. Available at: [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. Available at: [Link]
-
Bantscheff, M., et al. (2011). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Available at: [Link]
-
Zhang, T., et al. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. PubMed. Available at: [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. Available at: [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. PMC. Available at: [Link]
-
Cellular Kinase Target Engagement Assay Service. Creative Biolabs. Available at: [Link]
-
Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. Available at: [Link]
-
Biochemical kinase assay to improve potency and selectivity. (2021-03-25). Domainex. Available at: [Link]
-
Lee, J., et al. (2021). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Ingenta Connect. Available at: [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. RJPBR. Available at: [Link]
-
Andrews, M., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 462-466. Available at: [Link]
-
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (2012). PubMed Central. Available at: [Link]
-
Meng, Z., et al. (2013). Imidazopyrazine Derivatives As Inhibitors of mTOR. PMC. Available at: [Link]
-
Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. (2008-02-01). PubMed. Available at: [Link]
-
Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025-12-03). PMC. Available at: [Link]
-
Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Pretoria. Available at: [Link]
-
Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical ca. SciSpace. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC. Available at: [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Available at: [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjpbr.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Validating Cellular Target Engagement of 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
The following guide details the validation of cellular target engagement for 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione (referred to herein as 6-Cl-IPT ).
This guide is structured for Senior Scientists and Drug Discovery Leads , focusing on distinguishing specific target binding from promiscuous activity (a common risk with thione-containing scaffolds).[1]
Executive Summary & Compound Profile
This compound (6-Cl-IPT) (CAS: 19918-37-7) is a fused heterocyclic scaffold belonging to the 1-deazapurine class.[2] Structurally, it mimics the purine base hypoxanthine but contains a pyridine fusion and a critical thione (C=S) moiety at position 2.[1]
Key Challenges in Validation:
-
Tautomeric Ambiguity: The compound exists in equilibrium between the thione (major form in solution) and thiol (mercapto) forms.[1] This dictates its hydrogen-bonding capacity and nucleophilicity.
-
Promiscuity Risks: The thione group is a known metal chelator (Zn²⁺, Cu²⁺) and can form disulfide bridges with cysteine-rich proteins, potentially leading to "false positive" target engagement via non-specific redox mechanisms.[1]
-
Target Class: Historically, this scaffold is associated with kinase inhibition (as a hinge binder), metalloenzyme inhibition (e.g., peroxidases), and antimetabolite activity (mimicking 6-mercaptopurine).[1]
This guide prioritizes Cellular Thermal Shift Assays (CETSA) and Functional Rescue to validate specific engagement over non-specific toxicity.[1]
Comparative Analysis: 6-Cl-IPT vs. Alternatives
To validate 6-Cl-IPT, its performance must be benchmarked against established probes.[1] The table below compares 6-Cl-IPT with 6-Mercaptopurine (6-MP) (a structural analog) and Staurosporine (a pan-kinase control).
Table 1: Performance & Specificity Profile
| Feature | 6-Cl-IPT (Target Probe) | 6-Mercaptopurine (Analog Control) | Staurosporine (Kinase Control) |
| Chemical Class | 1-Deazapurine Thione | Purine Thione | Indolocarbazole |
| Primary Mechanism | Hinge Binder / Metal Chelator | Antimetabolite (HPRT activation) | ATP-competitive Kinase Inhibitor |
| Cellular Permeability | High (cLogP ~1.4) | Moderate (requires transport) | High |
| CETSA Suitability | Excellent (Distinct T_agg shifts) | Good (Requires metabolic conversion) | Excellent (Strong thermal stabilization) |
| Redox Reactivity | High (Thione-Disulfide exchange) | High | Low |
| False Positive Risk | Moderate (Metal chelation) | Moderate | Low |
| Recommended Use | Scaffold hopping, Fragment screening | Metabolic pathway control | Kinase engagement positive control |
Expert Insight: Unlike 6-MP, which requires ribosylation by HPRT to be active, 6-Cl-IPT is often active in its parent form.[1] When validating, use a S-methylated analog (6-chloro-2-(methylthio)-imidazo[4,5-b]pyridine) as a negative control to prove the necessity of the free thione/thiol group.
Strategic Validation Workflow
The following diagram outlines the decision matrix for validating 6-Cl-IPT, distinguishing between specific binding and promiscuous aggregation.
Figure 1: Decision matrix for validating thione-based small molecules. Note the critical inclusion of an S-methylated negative control to rule out non-specific thiol reactivity.
Detailed Protocols
Protocol A: Intracellular CETSA (Thermal Shift)
Objective: Quantify the thermal stabilization of the target protein by 6-Cl-IPT in intact cells.
Materials:
-
Cells: HEK293T or relevant disease model (1 x 10^6 cells/condition).
-
Compound: 6-Cl-IPT (10 mM stock in DMSO).
-
Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitor Cocktail (EDTA-free).
-
Thermal Cycler.[1]
Step-by-Step Methodology:
-
Dosing: Treat cells with 10 µM 6-Cl-IPT or DMSO vehicle for 1 hour at 37°C.
-
Why 1 hour? Sufficient for permeability but minimizes transcriptional feedback loops.[1]
-
-
Harvest: Trypsinize, wash with PBS, and resuspend in PBS (20 µL aliquots).
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat individually at a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes.
-
Cooling: Immediately incubate at 25°C for 3 minutes.
-
Lysis: Add Lysis Buffer with high-salt (0.4 M NaCl) to ensure nuclear extraction if the target is chromatin-bound.
-
Critical Step: Perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to ensure complete lysis.
-
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Collect supernatant (soluble fraction).
-
Detection: Analyze by Western Blot using specific antibodies against the putative target.[1]
-
Analysis: Plot band intensity vs. Temperature. Calculate
(melting temperature).[1]-
Validation Criteria: A
is considered significant.[1]
-
Protocol B: Redox-Control Viability Assay
Objective: Determine if cellular activity is driven by specific binding or non-specific oxidative stress (common with thiones).
-
Setup: Plate cells in 96-well plates.
-
Conditions:
-
A: 6-Cl-IPT (dose response).
-
B: 6-Cl-IPT + 1 mM N-Acetylcysteine (NAC) (ROS scavenger).
-
C: 6-Cl-IPT + 10 µM ZnCl₂ (Metal supplementation).
-
-
Readout: Measure viability (CellTiter-Glo) at 48 hours.
-
Interpretation:
Mechanism of Action Visualization
The 6-Cl-IPT scaffold likely engages targets via the "hinge-binding" motif common to imidazopyridines.
Figure 2: Mechanistic interaction possibilities. The thione form favors reversible H-bonding (e.g., in kinase hinges), while the thiol form may engage in covalent modification of cysteine residues.[1]
References
-
Jafari, R. et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100-2122.[1] Link[1]
-
Molina, D.M. et al. (2013).[1] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1] Science, 341(6141), 84-87.[1] Link[1]
-
Baell, J. & Walters, M.A. (2014).[1] "Chemistry: Chemical con artists foil drug discovery."[1] Nature, 513, 481–483.[1] (Context on PAINS and thione reactivity). Link
-
Kalgutkar, A.S. et al. (2011).[1] "Thiol-thione tautomerism in drug discovery: Implications for metabolic activation." Chemical Research in Toxicology, 24(4), 487-489.[1] Link[1]
Sources
Assessing the Therapeutic Index of Novel Imidazo[4,5-b]pyridine Compounds
Executive Summary
The imidazo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry, structurally mimicking purine bases.[1] This isomery allows these derivatives to act as potent ATP-competitive inhibitors of kinases (e.g., CDK9, Aurora kinases) and tubulin polymerization inhibitors. However, their structural similarity to endogenous nucleotides poses a significant risk of off-target toxicity.
This guide provides a rigorous framework for assessing the Therapeutic Index (TI) —the ratio of toxic dose to effective dose—of novel imidazo[4,5-b]pyridine derivatives. Unlike generic screening protocols, this guide focuses on the specific physicochemical challenges of this scaffold (e.g., solubility, planar intercalation) and establishes a self-validating workflow to distinguish true pharmacological selectivity from assay artifacts.
Part 1: Comparative Performance Analysis
To objectively assess the value of a novel imidazo[4,5-b]pyridine lead, it must be benchmarked against both structural analogs and clinical standards. The following table synthesizes performance data from key literature sources, establishing a baseline for "successful" TI values in this chemical class.
Table 1: Comparative Efficacy and Safety Profile
Data aggregated from recent structure-activity relationship (SAR) studies.
| Compound Class | Primary Target | IC50 (Cancer Target)* | CC50 (Normal Cells) | Therapeutic Index (TI) | Clinical Status/Ref |
| Novel Imidazo[4,5-b]pyridine (Lead 18b) | CDK9 / Mcl-1 | 0.63 - 1.32 μM (HCT-116) | > 50 μM (HUVEC) | > 37.8 | Preclinical [1] |
| Sorafenib (Standard) | Multi-Kinase (VEGFR/RAF) | 0.76 μM (HCT-116) | 5 - 10 μM | ~ 6.5 - 13 | FDA Approved |
| Imidazo[4,5-b]pyridine (Cmpd 3f) | COX-2 | 9.2 μM (COX-2 assay) | > 100 μM (Fibroblast) | > 10.8 | Research Tool [2] |
| Celecoxib (Standard) | COX-2 | 0.04 μM (COX-2 assay) | > 50 μM | > 1000 | FDA Approved |
| Doxorubicin (Cytotoxic Control) | DNA Intercalation | 0.01 - 0.05 μM | 0.1 - 0.5 μM | ~ 10** | FDA Approved |
*IC50: Concentration inhibiting 50% of cancer cell growth or enzyme activity. **CC50: Cytotoxic concentration for 50% of normal cells (e.g., HUVEC, PBMC).
Key Insight: A TI > 10 is generally considered the minimum threshold for early-stage small molecules in this class to warrant further development. While novel imidazo[4,5-b]pyridines often show lower absolute potency than optimized drugs like Celecoxib, their ability to achieve a TI > 30 (as seen with Compound 18b) indicates superior selectivity over general cytotoxins like Doxorubicin.
Part 2: Experimental Framework & Protocols
The assessment of TI for imidazo[4,5-b]pyridines requires a dual-track workflow: determining the Antiproliferative Efficacy (IC50) in tumor models and the Cytotoxicity (CC50) in non-malignant tissues.
Workflow Visualization
The following diagram outlines the logical flow for TI determination, incorporating checkpoints for solubility and false positives common to planar heterocycles.
Figure 1: Systematic workflow for determining the Therapeutic Index (TI) of small molecule candidates. Note the parallel processing of cancer and normal cell lines to ensure comparable conditions.
Protocol 1: Dual-Track Cytotoxicity Screening (MTT/SRB)
Objective: To determine the selectivity of the compound between cancerous and normal tissue. Why this matters: Imidazo[4,5-b]pyridines are planar. They can precipitate in aqueous media at high concentrations, causing false toxicity readouts in colorimetric assays. This protocol controls for solubility.
Materials
-
Cancer Lines: MCF-7 (Breast), HCT-116 (Colon), K562 (Leukemia).
-
Normal Lines: HUVEC (Human Umbilical Vein Endothelial Cells) or freshly isolated PBMCs.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B).
-
Control: Doxorubicin (positive control), DMSO (vehicle).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve the imidazo[4,5-b]pyridine derivative in DMSO to 10 mM.
-
Critical Step: Perform a serial dilution in culture medium (0.1% DMSO final) to create a range from 0.01 μM to 100 μM. Check visually for precipitation at 100 μM.
-
-
Seeding:
-
Seed cells in 96-well plates (5,000 cells/well for cancer lines; 10,000 cells/well for normal lines due to slower growth).
-
Incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Add 100 μL of drug dilutions to triplicate wells.
-
Include "Vehicle Control" (cells + medium + 0.1% DMSO) and "Blank" (medium only).
-
Incubate for 72 hours (standard for kinase inhibitors to allow apoptosis induction).
-
-
Readout (MTT Method):
-
Add 20 μL MTT solution (5 mg/mL) to each well. Incubate 4 hours.
-
Remove supernatant and dissolve formazan crystals in 150 μL DMSO.
-
Measure absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate % Cell Viability:
. -
Use non-linear regression (Sigmoidal Dose-Response) to determine IC50 and CC50.
-
Calculate TI:
.
-
Part 3: Mechanistic Validation
A high TI is meaningless if the mechanism is off-target. For imidazo[4,5-b]pyridines, the dominant mechanism is often CDK9 inhibition (leading to transcriptional pausing) or Tubulin destabilization .
Pathway Analysis: CDK9-Mediated Apoptosis
The following diagram illustrates the specific pathway targeted by lead imidazo[4,5-b]pyridines (like Compound 18b) that results in high efficacy against cancer cells dependent on short-lived anti-apoptotic proteins (Mcl-1).
Figure 2: Mechanism of Action for CDK9-targeted imidazo[4,5-b]pyridines. Inhibition prevents RNAP II phosphorylation, selectively depleting short-lived anti-apoptotic proteins like Mcl-1.
Protocol 2: Confirmation of Mechanism (Western Blot)
To confirm that the TI is derived from this specific mechanism (and not general toxicity):
-
Treat HCT-116 cells with the IC50 concentration of the compound for 24 hours.
-
Lyse cells and perform SDS-PAGE.
-
Blot for:
-
p-RNAP II (Ser2): Should decrease (direct target engagement).
-
Mcl-1: Should decrease (downstream effect).
-
Cleaved Caspase-3: Should increase (apoptosis marker).
-
GAPDH: Loading control (should remain stable).
-
-
Interpretation: If TI is high but these markers are unchanged, the compound may be acting via an alternative, potentially non-specific mechanism (e.g., membrane disruption), necessitating a re-evaluation of safety.
References
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Source: European Journal of Medicinal Chemistry (2012).[2] Significance: Establishes Compound 18b as a CDK9 inhibitor with potent anti-proliferative activity.[3]
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Source: Acta Pharmaceutica Sinica B (2017).[4][5] Significance: Provides comparative data for COX-2 inhibition and cytotoxicity against MCF-7 and K562 lines.[6]
-
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Source: Molecules (MDPI). Significance: Discusses antiproliferative effects and structure-activity relationships for amidino-substituted derivatives.
-
The determination and interpretation of the therapeutic index in drug development. Source: Nature Reviews Drug Discovery (2012).[7] Significance: The authoritative guide on calculating and interpreting TI/SI in a translational context.
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Imidazo[4,5-b]pyridines: A Performance Benchmark of Modern Methods
Introduction: The Enduring Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a structural isomer of purine, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3][4][5] This has led to their investigation as potential therapeutics for a range of diseases. The rich biological profile of these compounds continues to drive the development of novel and efficient synthetic methodologies. This guide provides a comparative analysis of emerging synthetic strategies for the construction of the imidazo[4,5-b]pyridine ring system, benchmarked against traditional approaches, with a focus on reaction efficiency, substrate scope, and operational simplicity.
I. The Classical Benchmark: The Phillips-Ladenburg Synthesis
The traditional Phillips-Ladenburg synthesis involves the condensation of a 2,3-diaminopyridine with a carboxylic acid or its derivative (e.g., orthoesters) under harsh acidic conditions and high temperatures.[1] While this method has been a cornerstone for accessing this scaffold, it often suffers from limitations such as low yields, limited functional group tolerance, and the requirement for corrosive reagents.
II. Modern Synthetic Strategies: A Paradigm Shift in Efficiency and Sustainability
Recent advancements in synthetic organic chemistry have ushered in a new era of imidazo[4,5-b]pyridine synthesis, characterized by milder reaction conditions, improved yields, and greater molecular diversity. This section will delve into a comparative analysis of these modern techniques.
A. Palladium-Catalyzed Amidation: A Versatile and Regioselective Approach
A significant breakthrough in the synthesis of N1-substituted imidazo[4,5-b]pyridines has been the development of palladium-catalyzed amidation reactions.[6][7] This method provides a regioselective route to otherwise difficult-to-access isomers.
Workflow for Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridines:
Caption: Palladium-catalyzed one-pot synthesis of N1, C2-disubstituted imidazo[4,5-b]pyridines.
This approach involves the coupling of a 2-chloro-3-aminopyridine with a primary amide, followed by an in-situ intramolecular cyclization. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. This method offers excellent functional group tolerance and provides access to a wide range of substituted products in good to excellent yields (51-99%).[1][6]
B. Microwave-Assisted Synthesis: Accelerating the Path to Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields.[8][9] In the context of imidazo[4,5-b]pyridine synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes.
One notable example is the condensation of 2,3-diaminopyridine with carboxylic acids on a silica gel support under microwave irradiation, affording 2-substituted imidazo[4,5-b]pyridines in moderate to good yields (71-92%).[1] This solvent-free approach aligns with the principles of green chemistry.
Comparative Performance of Microwave-Assisted Synthesis:
| Method | Reactants | Conditions | Reaction Time | Yield | Reference |
| Conventional Heating | 2,3-Diaminopyridine, Carboxylic Acid | Acid catalyst, high temp. | Several hours | Variable | [1] |
| Microwave-Assisted | 2,3-Diaminopyridine, Carboxylic Acid | Silica gel, 100 W | Minutes | 71-92% | [1] |
| Microwave-Assisted | 2-Aminopyridines, Phenyl Glyoxals, Barbituric Acids | Solvent-free, catalyst-free | Short | 82-96% | [9] |
C. One-Pot and Multicomponent Reactions: The Elegance of Simplicity
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, atom economy, and reduced waste generation.[10][11] Several innovative one-pot syntheses of imidazo[4,5-b]pyridines have been reported.
A noteworthy example is the environmentally benign, one-pot synthesis from 2,3-diaminopyridine and various aldehydes in water. This method proceeds via an air-oxidative cyclocondensation, obviating the need for an external oxidizing agent and delivering the desired products in excellent yields (83-87%).[1]
Logical Flow of a One-Pot Air-Oxidative Cyclocondensation:
Caption: Mechanistic pathway for the one-pot synthesis of imidazo[4,5-b]pyridines via aerial oxidation.
Another innovative one-pot approach involves the reaction of 2-chloro-3-nitropyridine with a primary amine, followed by in-situ reduction of the nitro group and subsequent heteroannulation with an aldehyde.[12][13] This tandem reaction in an environmentally friendly water-isopropanol medium provides a highly efficient route to functionalized imidazo[4,5-b]pyridines.
D. Green Chemistry Approaches: Towards Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes.[14][15] The use of water as a solvent, catalyst-free conditions, and the development of reusable catalysts are key features of these environmentally conscious methods.
The aforementioned synthesis in water is a prime example of a green approach.[1] Additionally, the use of reusable heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite clay, has been reported for the synthesis of imidazopyridine derivatives in excellent yields (80-93%).[1]
III. Experimental Protocols: A Practical Guide
To provide a tangible understanding of these methodologies, detailed experimental protocols for two distinct and high-performing methods are outlined below.
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines
Materials:
-
2,3-Diaminopyridine
-
Substituted aryl aldehyde
-
Silica gel (for column chromatography, 60-120 mesh)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 2,3-diaminopyridine (1 mmol), the desired aryl aldehyde (1 mmol), and silica gel (500 mg).
-
Thoroughly mix the reactants with a spatula.
-
Place the vessel in the microwave reactor and irradiate at 100 W for the specified time (typically 2-5 minutes), monitoring the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 2: One-Pot Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines in Water
Materials:
-
2,3-Diaminopyridine
-
Substituted aryl aldehyde
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine (1 mmol) and the substituted aryl aldehyde (1 mmol) in water (10 mL).
-
Heat the reaction mixture to reflux and maintain for the required time (typically 4-6 hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the pure 2-aryl-1H-imidazo[4,5-b]pyridine.
IV. Comparative Performance Data
The following table summarizes the performance of various modern synthetic methods for imidazo[4,5-b]pyridines, providing a clear comparison of their key attributes.
| Synthetic Method | Key Features | Typical Yields | Advantages | Disadvantages |
| Palladium-Catalyzed Amidation | Regioselective N1-substitution | 51-99% | Excellent scope, mild conditions | Requires expensive catalyst and ligands |
| Microwave-Assisted Synthesis | Rapid reaction times | 71-96% | High efficiency, reduced energy consumption | Requires specialized equipment |
| One-Pot Synthesis (in water) | Environmentally benign, catalyst-free | 83-87% | Simple workup, green solvent | May have a more limited substrate scope |
| Heterogeneous Catalysis (Al³⁺-K10) | Reusable catalyst | 80-93% | Sustainable, easy catalyst separation | Catalyst preparation may be required |
V. Conclusion and Future Outlook
The synthesis of imidazo[4,5-b]pyridines has undergone a remarkable evolution, moving from harsh classical methods to elegant, efficient, and sustainable modern strategies. Palladium-catalyzed reactions offer unparalleled control over regioselectivity, while microwave-assisted and one-pot methodologies provide rapid access to these important heterocycles with operational simplicity. The increasing adoption of green chemistry principles is paving the way for even more environmentally friendly synthetic routes.
For researchers and drug development professionals, the choice of synthetic method will depend on the specific target molecule, desired substitution pattern, and available resources. The methods highlighted in this guide represent the state-of-the-art in the field and provide a robust toolbox for the synthesis of novel imidazo[4,5-b]pyridine derivatives for a wide range of applications. Future research will likely focus on the development of even more atom-economical and sustainable methods, potentially leveraging flow chemistry and biocatalysis.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry. Retrieved February 11, 2026, from [Link]
-
Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. (2018). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2010). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. (2012). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
-
Available methods for synthesis of annelated imidazo[4,5‐b]pyridines. (2019). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved February 11, 2026, from [Link]
-
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (2022). MDPI. Retrieved February 11, 2026, from [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega. Retrieved February 11, 2026, from [Link]
-
Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. (2019). ResearchGate. Retrieved February 11, 2026, from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). MDPI. Retrieved February 11, 2026, from [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2017). ACS Combinatorial Science. Retrieved February 11, 2026, from [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2022). MDPI. Retrieved February 11, 2026, from [Link]
-
Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[6][16]imidazo[1,2-a]pyrimidines via A3 coupling. (2024). Frontiers in Chemistry. Retrieved February 11, 2026, from [Link]
-
Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives. (2024). Semantic Scholar. Retrieved February 11, 2026, from [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. Retrieved February 11, 2026, from [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2008). PubMed. Retrieved February 11, 2026, from [Link]
-
Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. (2012). PubMed. Retrieved February 11, 2026, from [Link]
-
Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. (2007). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. (2021). Bentham Science. Retrieved February 11, 2026, from [Link]
-
SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. (2023). Chemistry of Heterocyclic Compounds. Retrieved February 11, 2026, from [Link]
-
Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. (2023). ResearchGate. Retrieved February 11, 2026, from [Link]
-
The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. (2016). PubMed. Retrieved February 11, 2026, from [Link]
-
Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists. (2011). PubMed. Retrieved February 11, 2026, from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 7. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione, a heterocyclic compound that demands careful management due to its chlorinated and pyridine-based structure.
Core Principles of Disposal
The disposal of chlorinated organic compounds and pyridine derivatives is strictly regulated to mitigate their potential environmental impact. The primary and most accepted method for the ultimate disposal of such chemicals is high-temperature incineration in a licensed hazardous waste facility[1][2][3]. This process is designed to break down the molecule into less harmful components, though it requires specialized equipment to scrub acidic gases like hydrogen chloride that are formed during combustion[2].
Under no circumstances should this compound be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential legal and regulatory repercussions.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and preparation for disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE to minimize exposure risks.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of fine particles. |
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Waste Stream Categorization : This compound should be categorized as a halogenated organic solid waste .
-
Collection :
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.
-
Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. Avoid generating dust.
-
Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible materials such as strong oxidizers or acids[4].
-
Container Labeling and Storage
Accurate labeling and proper storage are essential for safety and regulatory compliance.
-
Labeling :
-
Attach a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The laboratory or principal investigator's name
-
-
-
Storage :
Disposal Request and Pickup
Most research institutions have a dedicated Environmental Health and Safety (EHS) or Safety Department responsible for the collection and disposal of hazardous waste.
-
Once the waste container is full or is no longer being used, complete a chemical waste collection request form as per your institution's procedures[4].
-
Arrange for the EHS department to collect the waste. They will transport it to a licensed hazardous waste disposal facility for final treatment, which will likely be incineration[6].
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is crucial.
-
Skin Contact : Wash the affected area with soap and plenty of water. If irritation occurs, seek medical attention[5].
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention[4].
-
Inhalation : Move the affected person to fresh air. If they feel unwell, call a poison center or doctor[5].
-
Ingestion : If swallowed, call a poison center or doctor. Rinse the mouth with water[5].
-
Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. For a large spill, evacuate the area and contact your institution's EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- Pyridine Waste Management. (n.d.). Environmental Health and Safety, University of Washington.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency.
- Process for the incineration of chlorinated organic materials. (1980). Google Patents.
- The Disposal of Laboratory Waste. (2021). University of Reading.
- Laboratory Waste Disposal Handbook. (n.d.). University of Essex.
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Industrial & Engineering Chemistry Process Design and Development.
- Production, Import, Use, and Disposal of Pyridine. (1989). Agency for Toxic Substances and Disease Registry.
- Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison Biomedical Engineering.
- In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University Environmental Health and Safety.
- 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. (n.d.). Sigma-Aldrich.
- Disposing of Chlorine: Pool and Cleaning Products. (2024). NEDT.
- Safety Data Sheet for 2,6-Dichloropyridine. (2025). Thermo Fisher Scientific.
- Proper disposal of chemicals. (2025). Sciencemadness Wiki.
- Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry.
- Disposal of Waste Solvents. (n.d.). National University of Singapore, Department of Chemistry.
- Pyridine Fact Sheet. (n.d.). U.S. Environmental Protection Agency.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
